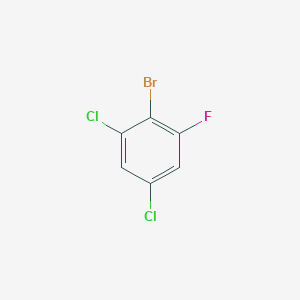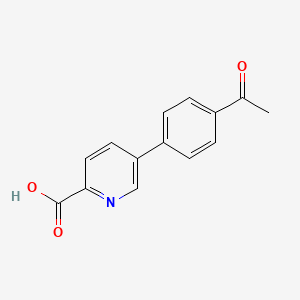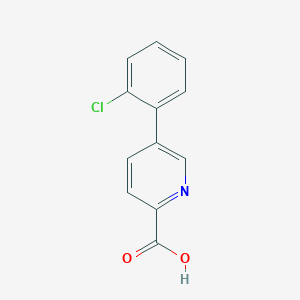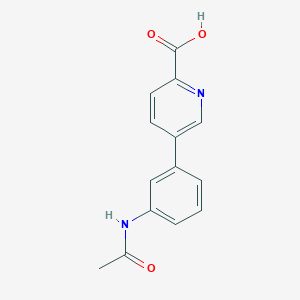
5-(4-Methylsulfonylphenyl)picolinic acid, 95%
Übersicht
Beschreibung
5-(4-Methylsulfonylphenyl)picolinic acid (5-MSPP) is an organic compound that has been extensively studied due to its potential applications in numerous scientific areas. It is a white solid that is insoluble in water and has a molecular weight of 232.25 g/mol. 5-MSPP has been found to be a useful reagent for organic synthesis and has also been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
5-(4-Methylsulfonylphenyl)picolinic acid, 95% has been studied for its potential applications in numerous scientific areas. It has been used as a reagent for organic synthesis, as a catalyst for the synthesis of various compounds, and as a ligand for coordination chemistry. It has also been studied for its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells and its ability to act as an antioxidant. 5-(4-Methylsulfonylphenyl)picolinic acid, 95% has also been studied for its potential use as a food additive, as an antimicrobial agent, and as an anti-inflammatory agent.
Wirkmechanismus
The exact mechanism of action of 5-(4-Methylsulfonylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that 5-(4-Methylsulfonylphenyl)picolinic acid, 95% is able to interact with various cellular components and affect the activity of various enzymes and other proteins. It is also believed that 5-(4-Methylsulfonylphenyl)picolinic acid, 95% is able to modulate the activity of certain gene transcription factors, which can lead to changes in gene expression. Additionally, 5-(4-Methylsulfonylphenyl)picolinic acid, 95% is believed to be able to interact with certain cellular receptors, which can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Methylsulfonylphenyl)picolinic acid, 95% are still being studied. However, it has been found to have a wide range of effects on various biological systems. 5-(4-Methylsulfonylphenyl)picolinic acid, 95% has been found to act as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been found to have an effect on the growth of certain bacteria and fungi. Additionally, 5-(4-Methylsulfonylphenyl)picolinic acid, 95% has been found to act as a ligand for certain proteins and enzymes, which can affect their activity.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Methylsulfonylphenyl)picolinic acid, 95% has several advantages and limitations when used in lab experiments. One of the main advantages of 5-(4-Methylsulfonylphenyl)picolinic acid, 95% is its high solubility in organic solvents, which makes it easy to use in various types of reactions. Additionally, 5-(4-Methylsulfonylphenyl)picolinic acid, 95% is relatively stable and has a low toxicity, which makes it a safe reagent for use in lab experiments. However, 5-(4-Methylsulfonylphenyl)picolinic acid, 95% is insoluble in water, which can make it difficult to use in certain types of reactions. Additionally, 5-(4-Methylsulfonylphenyl)picolinic acid, 95% can be difficult to handle and store, as it is hygroscopic and can easily absorb moisture from the air.
Zukünftige Richtungen
There are several potential future directions for the research and development of 5-(4-Methylsulfonylphenyl)picolinic acid, 95%. One of the main areas of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to better understand the mechanism of action of 5-(4-Methylsulfonylphenyl)picolinic acid, 95% and its potential therapeutic applications. Additionally, further research is needed to explore the potential use of 5-(4-Methylsulfonylphenyl)picolinic acid, 95% as a food additive and as an antimicrobial and anti-inflammatory agent. Finally, further research is needed to explore the potential use of 5-(4-Methylsulfonylphenyl)picolinic acid, 95% in the development of new materials and devices.
Synthesemethoden
5-(4-Methylsulfonylphenyl)picolinic acid, 95% can be synthesized in several different ways, but the most common method is the reaction of 4-methylsulfonylphenol with picolinic acid. This reaction is carried out under basic conditions, such as sodium hydroxide or potassium hydroxide, and yields 5-(4-Methylsulfonylphenyl)picolinic acid, 95% in high yields. Other methods of synthesis include the reaction of 4-methylsulfonylphenol with aryl halides or the reaction of 4-methylsulfonylphenol with an aryl Grignard reagent.
Eigenschaften
IUPAC Name |
5-(4-methylsulfonylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)11-5-2-9(3-6-11)10-4-7-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNCHWKAJVJATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679305 | |
| Record name | 5-[4-(Methanesulfonyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylsulfonylphenyl)picolinic acid | |
CAS RN |
1242339-97-4 | |
| Record name | 5-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Methanesulfonyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95%](/img/structure/B6336825.png)
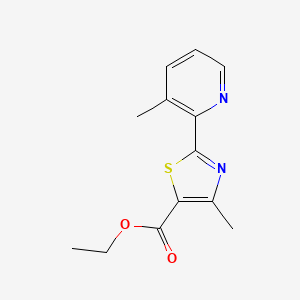
![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)
